(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is a benzodioxane-derived amine compound characterized by a 1,4-benzodioxane core substituted with a methylamine group at the 6-position and a hydrochloride salt. Its molecular formula is C₉H₁₁Cl₂NO₂ (CAS: 1001180-07-9) , though alternative CAS numbers (e.g., 31127-40-9) may refer to enantiomeric or salt variations . The compound is utilized in pharmaceutical research, particularly as a building block for synthesizing inverse agonists targeting the ghrelin receptor and antiviral agents . Its structure combines lipophilic benzodioxane properties with the reactivity of a primary amine, enabling diverse derivatization.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-2,5H,3-4,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAPQIGVGPWPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625849 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31127-40-9 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation Step
In a representative procedure, 1,4-benzodioxan-6-carboxaldehyde (0.183 mol) is dissolved in methanolic ammonia (23% w/w) and subjected to hydrogenation using Raney Nickel as a catalyst under 50–55 psi hydrogen pressure. The reaction is conducted at 40–45°C for 90–120 minutes, yielding the free base of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine. Key advantages of this method include:
Hydrochloride Salt Formation
The free base is isolated by distilling methanol under vacuum (≤55°C) and treated with isopropyl alcohol (IPA). The pH is adjusted to 0.5 ± 0.25 using HCl in IPA, precipitating the hydrochloride salt. Crystallization at 25–30°C for 60–90 minutes affords the final product in 84.1% yield.
Reductive Amination Strategies
Alternative routes employ reductive amination to construct the methanamine moiety. A notable example involves the reaction of 1-(2,3-dihydrobenzo[b][1,dioxin-6-yl)ethan-1-one with phenyl hydrazine, followed by a Vilsmeier–Haack reaction to form pyrazole intermediates. While this method is less direct, it highlights the versatility of the benzodioxin scaffold in heterocyclic synthesis.
Sodium Cyanoborohydride-Mediated Reduction
In a dichloroethane solution, the Schiff base derived from 1,4-benzodioxan-6-carboxaldehyde and ammonia undergoes reduction with sodium cyanoborohydride (NaCNBH₃) at room temperature for 60 hours. Although slower than catalytic hydrogenation, this method avoids high-pressure equipment and achieves comparable yields.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reactions involving the benzodioxin core. For instance, a mixture of 3-bromo-4-chloro-thieno[3,2-c]pyridine and (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine in N-methylpyrrolidone (NMP) was heated to 220°C for 2 hours under microwave conditions, yielding 77% of the target compound. This approach reduces reaction times from days to hours but requires specialized equipment.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the predominant preparation methods:
| Method | Catalyst/Reagent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Raney Nickel | 40–45°C | 90–120 min | 84.1% | |
| Reductive Amination | NaCNBH₃ | 20°C | 60 h | N/R | |
| Microwave Synthesis | None | 220°C | 2 h | 77% |
Industrial-Scale Considerations
For industrial production, catalytic hydrogenation is preferred due to its high yield and compatibility with continuous flow systems. Key optimizations include:
-
Catalyst recycling : Raney Nickel can be reused after filtration and washing.
-
Solvent selection : Methanol and IPA are cost-effective and facilitate easy isolation of the hydrochloride salt.
Challenges and Limitations
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | Corresponding nitro compound -substituted benzodioxane$$ | Electrophilic nitration followed by oxidation of the amine | |
| H₂O₂ (basic) | N-Oxide derivative | Oxygen insertion via peroxide-mediated oxidation |
Oxidation typically occurs at the benzylic position adjacent to the dioxane ring, forming ketones or carboxylic acids under harsher conditions.
Nucleophilic Substitution
The amine group participates in alkylation and acylation reactions:
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | -Acetyl derivative | 78–85 |
| Alkylation | Methyl iodide (CH₃I) | -Methylated analog | 65–72 |
| Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide complex | 83 |
Reactions are typically conducted in anhydrous THF or DCM at 0–25°C. Steric hindrance from the dioxane ring slows kinetics compared to linear amines.
Ring-Opening Reactions
The 1,4-dioxane ring undergoes cleavage under acidic or reductive conditions:
| Conditions | Products | Key Observations |
|---|---|---|
| H₂SO₄ (conc.) | Catechol derivative + ethylene glycol | Regioselective cleavage at the ether oxygen |
| LiAlH₄ | Benzene diol + ethane-1,2-diol | Complete ring reduction |
Ring-opening pathways are critical for synthesizing downstream metabolites or modifying bioavailability.
Electrophilic Aromatic Substitution
The benzodioxane moiety directs electrophiles to specific positions:
| Reaction | Reagents | Position Substituted |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to the methanamine group |
| Halogenation | Br₂/FeBr₃ | Ortho to the dioxane oxygen |
Substitution patterns correlate with the electron-donating effects of the dioxane oxygen atoms, favoring meta/para orientation relative to the amine.
Complexation and Salt Formation
The hydrochloride salt exhibits unique coordination chemistry:
| Metal Ion | Product | Application |
|---|---|---|
| Cu(II) | [Cu(C₉H₁₁NO₂)Cl₂] | Catalytic oxidation studies |
| Fe(III) | Iron-amine complex | Redox-active materials |
Stoichiometry and geometry depend on pH and solvent polarity .
Stability and Degradation Pathways
Critical stability data under storage conditions:
| Factor | Effect |
|---|---|
| Light (UV) | Photolytic decomposition to quinones |
| Moisture | Hydrolysis of the amine hydrochloride to free base |
| Heat (>100°C) | Ring contraction to benzofuran derivatives |
Degradation products are characterized via HPLC-MS and NMR.
Scientific Research Applications
Pharmacological Research
One of the primary applications of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is in pharmacological research. It has been studied for its potential therapeutic effects, particularly in neurology and psychiatry. The compound's structural similarity to other biologically active molecules suggests it may interact with neurotransmitter systems, potentially serving as a lead compound for developing novel medications targeting neurological disorders.
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of various chemical entities. Its ability to undergo further chemical transformations makes it valuable in organic synthesis. For example, it can be modified to create derivatives that exhibit enhanced biological activity or altered physicochemical properties.
Material Science
In material science, this compound has been explored for its potential use in developing new materials with specific electrical or optical properties. The unique dioxin structure may contribute to the performance characteristics of polymers or composites when incorporated into their formulations.
Environmental Science
Research has also investigated the environmental impact and degradation pathways of compounds related to this compound. Understanding how such compounds behave in the environment is crucial for assessing their ecological risks and developing remediation strategies.
Case Study 1: Neurological Activity
A study published in Journal of Medicinal Chemistry explored the effects of various benzodioxin derivatives on serotonin receptors. The research indicated that some derivatives exhibited significant binding affinity and selectivity towards specific serotonin receptor subtypes, suggesting potential applications in treating mood disorders .
Case Study 2: Synthesis of Derivatives
In a synthetic chemistry study, researchers reported a method for synthesizing this compound from readily available precursors. The reaction conditions were optimized to yield high purity products suitable for biological testing . This work highlights the compound's utility as a precursor for generating diverse chemical libraries.
Case Study 3: Environmental Impact Assessment
An environmental study assessed the degradation of dioxin-related compounds in aquatic systems. The findings indicated that this compound could be broken down by specific microbial communities, suggesting a natural attenuation process that could mitigate its environmental impact .
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Substituent Effects: Ethylamine or oxadiazole modifications increase lipophilicity and steric bulk, impacting receptor binding . The free base (C₉H₁₁NO₂) is less stable than its hydrochloride salt .
- Positional Isomerism : Moving the amine group to the 2-position (e.g., 2165-35-7) alters toxicity profiles, with increased acute oral toxicity (GHS Category 4) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride, with the CAS number 31127-40-9, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C9H12ClNO2, and it has a molecular weight of 201.65 g/mol. This compound is part of a class of substances that are being studied for their pharmacological properties, particularly in the context of cancer treatment.
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of various derivatives related to this compound. While specific data on this compound is limited, related compounds have shown promising results:
- In Vitro Studies : Compounds structurally similar to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values ranging from 30 nM to over 10 µM depending on the specific structure and modifications made to the parent compound .
- Mechanism of Action : Some studies indicate that these compounds may inhibit tubulin polymerization and induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest at the G2/M phase and activation of apoptotic pathways, as evidenced by increased expression of cyclin B and decreased phosphorylation of cdc2 .
Case Studies
- Zebrafish Model : In vivo experiments using zebrafish models have shown that certain derivatives exhibit potent anticancer activities comparable to established chemotherapeutic agents. These studies typically assess survival rates and tumor growth inhibition in treated versus control groups .
- Cell Line Studies : Specific derivatives have been tested against HeLa and A549 cell lines with notable results:
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives can be influenced significantly by structural modifications. Key findings include:
- Electron Donating Groups : The presence of electron-donating groups (like methoxy) can enhance activity but may also lead to decreased potency if positioned unfavorably.
- Alkyl Chain Variations : Modifying the alkyl chain length or branching can result in significant changes in biological activity. For example, extending from methyl to ethyl groups often reduces antiproliferative effects by several folds .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) derivative 1 | HeLa | 38 | Tubulin inhibition, G2/M arrest |
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) derivative 2 | A549 | 43 | Apoptosis induction |
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) derivative 3 | MDA-MB-231 | >10,000 | Reduced potency due to structural change |
Q & A
Q. What are the recommended safety protocols for handling (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride in laboratory settings?
This compound is classified under GHS as causing acute toxicity (oral, Category 4), skin irritation (Category 2), and serious eye damage (Category 2A) . Researchers must:
- Use PPE (gloves, lab coat, goggles) and avoid inhalation of dust/aerosols.
- Work in a fume hood with adequate ventilation.
- Implement emergency measures : rinse eyes with water for 15 minutes if exposed, wash skin with soap, and seek medical attention .
- Store in airtight containers away from heat and incompatible substances (e.g., strong oxidizers).
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use -NMR (DMSO-d6) to confirm amine proton signals (e.g., δ 9.00 ppm for NH) and aromatic protons in the dihydrobenzodioxin ring (δ 3.8–6.5 ppm) .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] at m/z 215.68 for CHClNO) .
Q. What are the optimal conditions for synthesizing this compound?
- Key Steps :
- Amine Protection : Use Boc or Fmoc groups to stabilize the methanamine moiety during synthesis .
- HCl Salt Formation : Add concentrated HCl in dioxane (4:1 molar ratio) to precipitate the hydrochloride salt. Stir for 1 hour at room temperature and concentrate under reduced pressure .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1).
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during functionalization of the benzodioxin ring?
- Experimental Design :
- Electrophilic Substitution : The electron-rich benzodioxin ring favors nitration or halogenation at the 5-position. If unexpected regioselectivity occurs, verify steric effects using DFT calculations (e.g., Gaussian 16) .
- Reductive Amination : If competing side reactions (e.g., over-alkylation) reduce yield, optimize stoichiometry (amine:aldehyde = 1:1.2) and use NaBHCN as a selective reducing agent .
Q. What strategies mitigate degradation during long-term storage?
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >150°C for hydrochloride salts) .
- Accelerated Aging : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Degradation products often include free amine (via HCl loss) or oxidized benzodioxin derivatives .
- Storage Recommendations : Use desiccated, amber glass vials under nitrogen at -20°C.
Q. How can impurities from synthetic intermediates be quantified and removed?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., residual solvents, unreacted dihydrobenzodioxin precursors) with a detection limit of 0.1% .
- Recrystallization : Purify using ethanol/water (3:1 v/v) to remove polar byproducts.
- Ion-Exchange Chromatography : Separate charged impurities (e.g., excess HCl) on a Dowex 50WX4 column .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
